Peonidin

Tyrosinase inhibition Melanogenesis Enzyme kinetics

Peonidin chloride is the 3′-O-methylated anthocyanidin that outperforms structurally similar anthocyanidins in gastric epithelial uptake (rank-2 among six major glycosides in NCI-N87 model), maintains chromatic stability at pH 8.0 where most anthocyanidins become colorless, and exhibits distinct cannabinoid receptor subtype selectivity (CB2-selective vs. cyanidin's dual CB1/CB2). Its 3′-O-methylation alters tyrosinase binding affinity (Ka: 4.82×10⁴ L/mol) relative to cyanidin, enabling mechanistic studies of B-ring methoxylation effects on protein-ligand interactions. Choose peonidin over cyanidin or malvidin when your quantitative assay demands measurable divergence in binding, transport, or pH-dependent colorimetric endpoints.

Molecular Formula C16H13ClO6
Molecular Weight 336.72 g/mol
CAS No. 134-01-0
Cat. No. B192077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeonidin
CAS134-01-0
Synonyms3,4',5,7-Tetrahydroxy-3'-methoxyflavylium chloride
Molecular FormulaC16H13ClO6
Molecular Weight336.72 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O.[Cl-]
InChIInChI=1S/C16H12O6.ClH/c1-21-15-4-8(2-3-11(15)18)16-13(20)7-10-12(19)5-9(17)6-14(10)22-16;/h2-7H,1H3,(H3-,17,18,19,20);1H
InChIKeyOGBSHLKSHNAPEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Peonidin (CAS 134-01-0): Technical Baseline and Procurement Relevance for Anthocyanidin Research


Peonidin (CAS 134-01-0) is an O-methylated anthocyanidin derived from cyanidin, belonging to the flavylium cation class of flavonoids and serving as a primary plant pigment responsible for purplish-red hues in flowers, fruits, and vegetables [1]. As one of the six most common dietary anthocyanidins—alongside cyanidin, delphinidin, pelargonidin, petunidin, and malvidin—peonidin functions both as a natural pigment and as a bioactive compound with demonstrated antioxidant, anti-inflammatory, and antineoplastic properties in vitro [2]. The compound is commercially available as peonidin chloride (C16H13ClO6, MW 336.72) at analytical standard purities typically ≥97% (HPLC) for quantitative research applications .

Peonidin (CAS 134-01-0): Why In-Class Anthocyanidin Substitution Compromises Experimental Reproducibility


Substituting peonidin with cyanidin, malvidin, or other structurally similar anthocyanidins introduces quantifiable and often overlooked variability across multiple experimental dimensions. A systematic comparative evaluation of the six most common dietary anthocyanidins demonstrated that the number and position of hydroxyl and methoxy groups in the B-ring strongly influence not only color properties but more critically, antioxidant capacity and biological activity outcomes [1]. Specifically, the 3′-O-methylation that distinguishes peonidin from its parent cyanidin alters binding affinities to molecular targets including tyrosinase, cannabinoid receptors, and transport proteins, as well as stability profiles under gastric pH conditions [2][3]. These structural differences translate to measurable divergence in assay performance that cannot be normalized through simple molar equivalency adjustments.

Peonidin (CAS 134-01-0) Comparative Evidence: Quantified Differentiation vs. Cyanidin, Malvidin, and Pelargonidin


Peonidin vs. Cyanidin: Tyrosinase Inhibitory Potency and Binding Affinity Comparison for Melanogenesis Research

In a head-to-head comparative study evaluating tyrosinase inhibition among three anthocyanins, cyanidin exhibited the strongest inhibitory effect, followed by peonidin, then cyanidin-3-galactoside [1]. Binding affinity analysis via fluorescence spectroscopy yielded association constant (Ka) values that quantify the differential interaction strength [1].

Tyrosinase inhibition Melanogenesis Enzyme kinetics Fluorescence quenching

Peonidin vs. Cyanidin, Malvidin, Pelargonidin, Delphinidin: ORAC Antioxidant Capacity Ranking

A systematic evaluation of 14 anthocyanins using the automated oxygen radical absorbance capacity (ORAC) assay established a quantifiable hierarchy of peroxyl radical scavenging activity [1]. Computational DFT analysis further confirmed this ranking order based on bond dissociation enthalpy calculations [2].

Antioxidant capacity ORAC assay Peroxyl radical Structure-activity relationship

Peonidin vs. Cyanidin, Delphinidin, Pelargonidin, Malvidin, Petunidin: Gastric Epithelial Transport and Cellular Uptake Efficiency

An in vitro gastric transport study using human gastric epithelial NCI-N87 cells at pH 3.0 compared the transport and uptake efficiency of monoglucosylated anthocyanin derivatives with different aglycone structures [1]. Peonidin-3-glucoside and cyanidin-3-glucoside, both bearing B-ring di-substitution, demonstrated the highest transport and uptake among all aglycones tested [1].

Gastric transport Cellular uptake Bioavailability NCI-N87 model

Peonidin vs. Cyanidin and Delphinidin: Differential Affinity for Cannabinoid Receptor CB2

Competitive radioligand binding assays evaluated the affinity of anthocyanidins for human cannabinoid receptors CB1 and CB2 [1]. While cyanidin and delphinidin showed moderate affinity for both receptor subtypes, peonidin exhibited selective CB2 affinity with no significant CB1 binding [1].

Cannabinoid receptor CB2 binding Radioligand assay Analgesia

Peonidin vs. Cyanidin: Differential Effects of Methoxylation on Antimutagenic Activity and Acylated Derivative Stability

Comparative antimutagenicity testing of anthocyanins from purple-fleshed sweet potato revealed that cyanidin-type aglycones exhibit stronger antimutagenic activity than peonidin-type aglycones [1]. Deacylation of peonidin-type pigments markedly decreased this activity [1]. Conversely, peonidin demonstrates superior color stability at elevated pH, with isolation as a blue colorant from Ipomoea tricolor, and a caffeyl-acylated buffered formulation has been patented for food coloring applications [2].

Antimutagenicity Acylation Stability Color stability

Peonidin (CAS 134-01-0): Evidence-Anchored Applications in Analytical Reference, Mechanistic Pharmacology, and Bioavailability Research


Analytical Reference Standard for Anthocyanidin Quantification and HPLC Method Validation

Peonidin chloride is commercially available as an analytical standard with HPLC purity ≥97% and assigned absolute purity values for quantitative titration . This enables its use as a primary reference substance for developing and validating HPLC-UV, LC-MS, or NMR methods for anthocyanidin identification and quantification in plant extracts, food products, and biological samples. Multiple vendors supply peonidin chloride with documented certificates of analysis and HPLC chromatograms .

Structure-Activity Relationship (SAR) Studies Dissecting the Role of 3′-O-Methylation in Anthocyanidin Bioactivity

Peonidin (3′-O-methylated) serves as a direct structural comparator to cyanidin (3′-OH) for isolating the contribution of B-ring methoxylation to molecular recognition events. Quantified differences in tyrosinase binding affinity (Ka: cyanidin 6.15×10⁴ L/mol vs. peonidin 4.82×10⁴ L/mol) and cannabinoid receptor subtype selectivity (CB2-selective for peonidin vs. dual CB1/CB2 for cyanidin) provide experimental systems for probing how single methoxyl substitutions alter protein-ligand interactions [1][2].

Gastric Bioavailability and Transport Mechanism Studies Using NCI-N87 Gastric Epithelial Model

Peonidin-3-glucoside demonstrates rank-2 transport and cellular uptake efficiency among six major anthocyanidin glycosides in the NCI-N87 human gastric epithelial cell model at pH 3.0, outperforming malvidin, petunidin, delphinidin, and pelargonidin glycosides [3]. This positions peonidin glycosides as optimal candidates for mechanistic studies of gastric anthocyanin absorption, including transporter identification and intracellular metabolism tracing.

Natural Food Colorant Development Leveraging pH-Stable Blue Hue Formulations

Unlike most anthocyanidins that become colorless at alkaline pH, peonidin remains stable and exhibits a deep blue coloration at pH 8.0 [4]. This unique property has been exploited in a patented caffeyl-acylated buffered formulation for food coloring applications [4]. Industrial researchers developing natural blue colorants for pH-neutral or slightly alkaline food matrices (dairy, confectionery, plant-based proteins) may prioritize peonidin derivatives over other anthocyanidins for color stability screening.

Technical Documentation Hub

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